N-(1-cyanocyclohexyl)-2-piperidin-1-ylacetamide
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Overview
Description
N-(1-cyanocyclohexyl)-2-piperidin-1-ylacetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various heterocyclic compounds. The presence of both cyano and amide functional groups in the molecule makes it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-2-piperidin-1-ylacetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of 1-cyanocyclohexylacetonitrile with piperidine in the presence of a suitable catalyst. The reaction is typically carried out under mild conditions, such as room temperature, and may require a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
For industrial production, the process can be scaled up by optimizing the reaction conditions to increase yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of biocatalysts, such as nitrilases, has also been explored for the efficient conversion of nitriles to the corresponding amides .
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclohexyl)-2-piperidin-1-ylacetamide can undergo various chemical reactions, including:
Hydrolysis: The cyano group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The active hydrogen on the amide nitrogen can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), can be used.
Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Hydrolysis: 1-cyanocyclohexaneacetic acid.
Reduction: 1-cyclohexylmethylamine.
Substitution: Various N-substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(1-cyanocyclohexyl)-2-piperidin-1-ylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclohexyl)-2-piperidin-1-ylacetamide involves its interaction with specific molecular targets. The cyano group can act as a nucleophile, participating in various biochemical reactions. The compound may inhibit certain enzymes or interact with receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing.
Comparison with Similar Compounds
Similar Compounds
1-cyanocyclohexaneacetic acid: A related compound with similar structural features.
N-(4-cyanotetrahydro-2H-pyran-4-yl) derivatives: Compounds with similar cyano and amide functionalities.
Uniqueness
N-(1-cyanocyclohexyl)-2-piperidin-1-ylacetamide is unique due to its specific combination of cyano and piperidinyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-piperidin-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c15-12-14(7-3-1-4-8-14)16-13(18)11-17-9-5-2-6-10-17/h1-11H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKMSNCRZGPQDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CN2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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